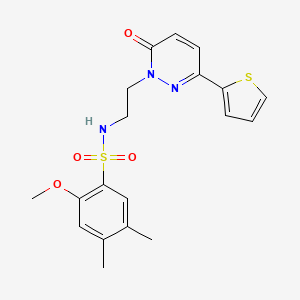

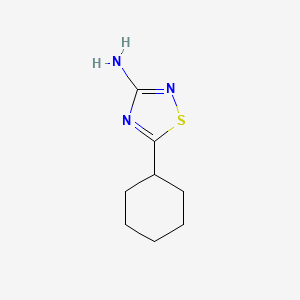

5-Cyclohexyl-1,2,4-thiadiazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Cyclohexyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the empirical formula C8H13N3S . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

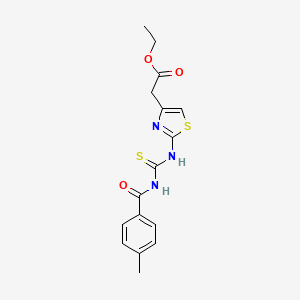

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amide derivatives has been reported in the literature . For instance, compound 3a was obtained by acetylation of 2a with acetic anhydride, while compounds 3b – c were obtained through the coupling reaction between 2a and the corresponding acid chlorides in anhydrous tetrahydrofuran (THF) .

Molecular Structure Analysis

The molecular structure of “5-Cyclohexyl-1,3,4-thiadiazol-2-amine” can be represented by the SMILES string NC1=NN=C(C2CCCCC2)S1 . The InChI representation is 1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) .

Physical And Chemical Properties Analysis

“5-Cyclohexyl-1,3,4-thiadiazol-2-amine” is a solid substance . It has a molecular weight of 183.27 . The CAS Number is 56882-77-0 .

Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Properties

- Schiff bases derived from 1,3,4-thiadiazole compounds, including 5-Cyclohexyl-1,2,4-thiadiazol-3-amine, have shown significant antiproliferative and antimicrobial properties. These compounds exhibit DNA protective ability and strong activity against certain bacteria, such as Staphylococcus epidermidis. Some derivatives also exhibit cytotoxicity against cancer cell lines like MDA-MB-231 and PC-3, suggesting potential applications in cancer therapy (Gür et al., 2020).

Structural Analysis and Synthesis

- Studies focusing on the structural analysis and synthesis of this compound derivatives have been conducted. This includes research on the stability of these molecules and their electronic transitions, which are essential for understanding their reactivity and potential applications in various fields, including material science (Dani et al., 2013).

Solid-Phase Synthesis

- Solid-phase synthesis methods have been developed for creating libraries of 1,3,4-thiadiazole derivatives. This approach is significant for generating diverse analogs with varied biological properties, potentially useful in drug development and other applications (Yang, Choe & Gong, 2016).

Anti-Inflammatory and Analgesic Properties

- Transition metal complexes containing 1,3,4-thiadiazole derivatives, such as this compound, have shown promising anti-inflammatory and analgesic activities. This highlights their potential in the development of new therapeutic agents (Naik et al., 2015).

Anticancer Activity

- Novel 1,3,4-thiadiazole analogs have been synthesized and evaluated for anticancer activity. This includes in vitro and in vivo studies, highlighting the potential of these compounds as antitumor agents (Krishna et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

5-cyclohexyl-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMGSKPLZLSOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NS2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane](/img/structure/B2532424.png)

![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)

![1-(2-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2532431.png)

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)

![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)

![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)